molecular formula C10H9NO B1316467 8-Methylquinolin-4(1H)-one CAS No. 23432-44-2

8-Methylquinolin-4(1H)-one

Cat. No.: B1316467
CAS No.: 23432-44-2
M. Wt: 159.18 g/mol
InChI Key: HTISUYZVEWQIMP-UHFFFAOYSA-N
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Description

8-Methylquinolin-4(1H)-one (CAS: 23432-44-2) is a substituted quinolinone characterized by a methyl group at the 8-position and a ketone at the 4-position of the bicyclic quinoline scaffold. Its synthesis typically involves nucleophilic substitution reactions starting from 4-chloro-8-methylquinolin-2(1H)-one, as demonstrated in studies by Ismail et al., where reactions with thiourea, hydrazine, or azides yield derivatives like 4-sulfanyl, 4-hydrazino, and 4-azido analogs . The compound serves as a versatile intermediate in medicinal and organic chemistry, particularly for synthesizing antimalarial agents and heterocyclic derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 8-methylquinolin-4-ol.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.

Scientific Research Applications

Chemical Properties and Structure

8-Methylquinolin-4(1H)-one is a heterocyclic organic compound characterized by a quinoline ring with a methyl group at the 8-position. Its molecular formula is C10H9N, and it has a molecular weight of approximately 155.19 g/mol. The compound's unique structure contributes to its diverse biological activities.

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

2. Anticancer Potential
Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest in targeted cancer cell lines.

3. Synthesis of Pharmacologically Active Compounds
this compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its derivatives have been explored for their ability to modulate biological targets, enhancing drug efficacy.

Materials Science Applications

1. Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for use in OLEDs, where it can function as an emitting layer due to its ability to transport charge carriers effectively.

2. Photovoltaic Devices
Research is ongoing into the use of this compound in organic photovoltaic devices, where it may improve light absorption and energy conversion efficiency.

Compound NameStructure FeaturesBiological Activity
3-Bromo-8-methylquinolin-4(1H)-oneBromination at position 3Enhanced antimicrobial properties
6-Chloro-8-methylquinolin-4(1H)-oneChlorine substitution at position 6Potential anticancer activity
5-Iodo-8-methylquinolin-4(1H)-oneIodine substitution at position 5Increased binding affinity to targets

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis by activating caspase pathways, highlighting its potential as a lead compound for drug development.

Case Study: Antimicrobial Efficacy

In another study, derivatives of this compound were tested against multi-drug resistant bacterial strains. The results indicated significant antibacterial activity, suggesting that modifications to the quinoline structure could enhance efficacy against resistant pathogens.

Mechanism of Action

The mechanism of action of 8-Methylquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or cell wall formation. In cancer research, it may inhibit certain enzymes or signaling pathways critical for tumor growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 4-Position

The 4-position of the quinolinone core is highly reactive, enabling diverse functionalization. Key derivatives include:

Compound Substituent at 4-position Molecular Formula Key Properties/Applications Reference
8-Methylquinolin-4(1H)-one -OH (tautomer) C₁₀H₉NO Precursor for antimalarial analogs
8-Methyl-4-sulfanylquinolin-2(1H)-one -SH C₁₀H₉NOS Enhanced nucleophilicity; used in thioether synthesis
4-Hydrazino-8-methylquinolin-2(1H)-one -NHNH₂ C₁₀H₁₁N₃O Intermediate for triazole derivatives
4-Azido-8-methylquinolin-2(1H)-one -N₃ C₁₀H₉N₃O Click chemistry applications

Key Insight : Sulfanyl and azido derivatives exhibit higher reactivity in nucleophilic and cycloaddition reactions, respectively, compared to the parent compound .

Substituent Variations on the Quinoline Ring

Modifications at other positions alter electronic and steric properties:

Compound Substituents Molecular Formula Notable Features Reference
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one 2-Me, 3-heptyl, 5,7-F C₁₉H₂₄F₂NO Higher lipophilicity (logP = 5.2); antimalarial activity
8-Methoxy-6-methylquinolin-4(1H)-one 6-Me, 8-OMe C₁₁H₁₁NO₂ Methoxy group enhances solubility
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one Saturated C5–C8 ring C₁₀H₁₃NO Reduced aromaticity; improved metabolic stability

Key Insight: Fluorine and alkyl groups (e.g., 3-heptyl) increase lipophilicity, impacting membrane permeability in bioactive compounds . Saturation of the C5–C8 ring (tetrahydroquinolones) reduces planarity, altering binding interactions .

Functional Group Additions and Hybrid Structures

Compound Hybrid Structure Molecular Formula Applications Reference
(E)-1-methyl-4-(2-(3-oxohexylidene)hydrazinyl)quinolin-2(1H)-one Hydrazone-linked side chain C₁₆H₁₉N₃O₂ Probable anticancer activity (structural analogy)
Triazole-linked 6-methyl-2-oxo-1,2-dihydroquinolin-4-yl derivatives Triazole moiety C₄₀H₃₂N₆O₈ Antimicrobial and anti-inflammatory agents

Key Insight : Triazole hybrids leverage click chemistry for rapid diversification, while hydrazone linkages enable pH-responsive drug release .

Physicochemical and Spectral Comparisons

logP and Solubility

  • 5,7-Difluoro-3-heptyl derivative : High logP (5.2), suited for lipid-rich environments .
  • 8-Methoxy-6-methyl analog : Improved solubility due to polar methoxy group .

Spectral Characterization

  • 1H NMR : Parent compound shows aromatic protons at δ 6.8–8.2 ppm and a methyl singlet at δ 2.5 .
  • 4-Azido derivative : Distinctive azide IR stretch at ~2100 cm⁻¹ .
  • Triazole hybrids : 15N NMR confirms triazole ring formation .

Biological Activity

8-Methylquinolin-4(1H)-one is an organic compound that belongs to the quinoline family, characterized by a methyl group at the 8th position and a keto group at the 4th position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

  • Molecular Formula : C10H9NO
  • Molecular Weight : 175.19 g/mol
  • Structure : The compound features a quinoline ring system, which is known for its pharmacological significance.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules, including enzymes and proteins. Key mechanisms include:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. This interaction can modulate enzyme activity, influencing metabolic pathways of other compounds.
  • Cell Signaling Modulation : this compound can influence cell signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis. It may activate or inhibit specific pathways leading to changes in gene expression.
  • Antiviral Activity : Quinoline derivatives, including this compound, have demonstrated significant anti-influenza virus activities against various strains, suggesting potential applications in antiviral therapies.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various microbial strains. Its effectiveness can be summarized as follows:

Microbial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The compound's mechanism likely involves interference with microbial DNA replication or enzyme activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notable findings include:

  • In Vitro Studies : In assays involving breast cancer cell lines (MDA-MB-231 and MCF-7), the compound exhibited significant growth inhibition. At a concentration of 25 µM, cell viability decreased to approximately 30% .
Cell LineGI50 (µM)Reference
MDA-MB-23125
PC-328
MRC-5>82

These results indicate that while the compound is effective against certain cancer cells, it shows lower toxicity towards normal human fetal lung fibroblast cells (MRC-5).

Case Studies

Several studies have highlighted the therapeutic potential of quinoline derivatives similar to this compound:

  • Study on Hsp90 Inhibition : A series of quinoline derivatives were evaluated for their ability to inhibit heat shock protein 90 (Hsp90), a critical target in cancer therapy. Compounds similar to this compound demonstrated significant inhibitory effects on Hsp90-dependent client proteins, indicating their potential as anticancer agents .
  • Antiviral Efficacy : Another study investigated the antiviral properties of quinoline derivatives against influenza viruses. The findings suggested that these compounds could serve as lead candidates for developing antiviral drugs targeting influenza.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Methylquinolin-4(1H)-one, and what reagents are typically employed?

  • Methodological Answer : A common approach involves the reduction of precursor compounds using LiAlH4 in tetrahydrofuran (THF) followed by treatment with SOCl2 in CHCl3 to achieve cyclization and functional group activation . Alternative routes may utilize diethyl (ethoxymethylene)malonate under reflux conditions with sodium hydroxide in methanol/water for stepwise quinoline ring formation .

Q. How is the structural characterization of this compound and its derivatives performed?

  • Methodological Answer :

  • X-ray crystallography (e.g., SHELX programs) is critical for resolving crystal structures, particularly for confirming substituent positions and hydrogen-bonding networks .
  • NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are used to verify molecular identity, with characteristic shifts for methyl groups and quinolinone protons .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer :

  • Consult Safety Data Sheets (SDS) for toxicity data (e.g., acute oral/dermal toxicity, Category 4) .
  • Use personal protective equipment (PPE) , including gloves and fume hoods, and ensure emergency protocols (e.g., first aid for inhalation exposure) are in place .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and regioselectivity for this compound derivatives?

  • Methodological Answer :

  • Screen catalysts (e.g., ammonium chloride, magnesium) and solvents (e.g., methanol, water) to enhance reaction efficiency .
  • Adjust temperature and reaction time (e.g., reflux vs. room temperature) to minimize side products, as demonstrated in multi-step syntheses of substituted quinolines .

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved during characterization?

  • Methodological Answer :

  • Cross-validate using complementary techniques : X-ray for absolute configuration, NMR for dynamic behavior (e.g., tautomerism), and density functional theory (DFT) calculations to model electronic environments .

Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Twofold serial dilution assays determine minimal inhibitory concentrations (MIC) against bacterial/fungal strains (e.g., B. proteus, P. aeruginosa) .
  • Structure-activity relationship (SAR) studies correlate substituent effects (e.g., fluoro or trifluoromethyl groups) with antimicrobial potency .

Q. How can computational tools aid in designing this compound derivatives with enhanced properties?

  • Methodological Answer :

  • Use molecular docking to predict binding affinities for target proteins (e.g., bacterial enzymes) .
  • Apply quantitative SAR (QSAR) models to optimize pharmacokinetic properties, such as solubility and metabolic stability, based on substituent electronic profiles .

Q. What strategies improve the regioselectivity of functionalization on the quinolinone core?

  • Methodological Answer :

  • Introduce directing groups (e.g., hydroxyl or methoxy) to guide electrophilic substitution at specific positions (C-6 or C-8) .
  • Utilize protecting groups (e.g., acetyl for hydroxyl) during multi-step syntheses to prevent undesired side reactions .

Properties

IUPAC Name

8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-3-2-4-8-9(12)5-6-11-10(7)8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTISUYZVEWQIMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00510356
Record name 8-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23432-44-2
Record name 8-Methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00510356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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